
N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide, also known as MNMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNMA is a member of the oxalamide family and has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Applications De Recherche Scientifique
N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has been investigated as a potential drug candidate for the treatment of cancer, as it has shown promising results in inhibiting the growth of cancer cells. In biochemistry, N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has been studied for its ability to bind to proteins and modulate their activity, which could have implications for the development of new therapies for various diseases. In pharmacology, N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has been investigated for its potential as a drug delivery system, as it has been shown to be able to cross the blood-brain barrier and deliver drugs to the brain.
Mécanisme D'action
The mechanism of action of N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide is not fully understood, but it is believed to involve the modulation of protein activity through binding to specific sites on the protein surface. N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters, and its binding can result in the activation or inhibition of the protein's activity.
Biochemical and Physiological Effects:
N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of protein activity, and the ability to cross the blood-brain barrier. N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has also been shown to have neuroprotective effects, as it has been able to protect neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide in lab experiments is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the effects of drugs on the brain. However, one limitation of using N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide is its potential toxicity, as it has been shown to be toxic to some cell lines at high concentrations.
Orientations Futures
There are many potential future directions for research on N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide. One area of interest is the development of N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide-based drug delivery systems, which could be used to deliver drugs to the brain for the treatment of neurological disorders. Another area of interest is the investigation of N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide's effects on specific proteins, which could lead to the development of new therapies for various diseases. Additionally, further research is needed to fully understand the mechanism of action of N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide and its potential toxicity.
Méthodes De Synthèse
N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide can be synthesized using a multi-step process that involves the reaction of 2-morpholinoethanol with 2-methyl-4-nitrophenyl isocyanate, followed by the addition of oxalyl chloride. The resulting product is then purified through recrystallization to obtain N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide in its pure form.
Propriétés
IUPAC Name |
N'-(2-methyl-4-nitrophenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5/c1-11-10-12(19(22)23)2-3-13(11)17-15(21)14(20)16-4-5-18-6-8-24-9-7-18/h2-3,10H,4-9H2,1H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEKWLGUWQVTFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2588094.png)
![9-(4-ethoxyphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2588098.png)
![N-[2-[Methyl(thiophen-2-ylsulfonyl)amino]ethyl]but-2-ynamide](/img/structure/B2588100.png)

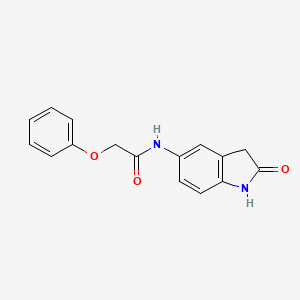
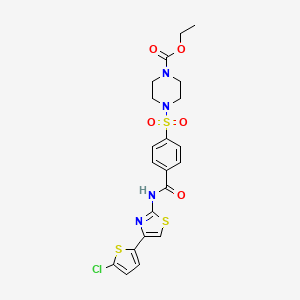

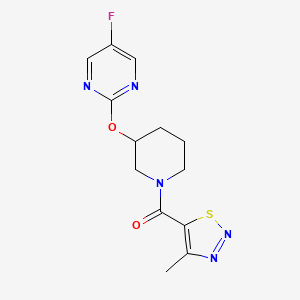
![3-((2E)but-2-enyl)-8-(3-chloro-4-methylphenyl)-1-methyl-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2588107.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2588109.png)
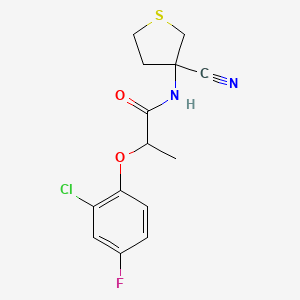
![(2E)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide](/img/structure/B2588112.png)
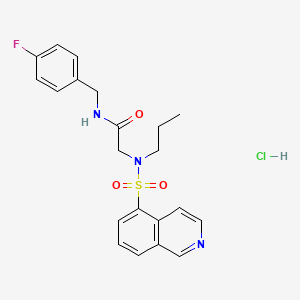
![3-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2588116.png)